molecular formula C11H16N4O5 B1201586 3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol

3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol

Cat. No. B1201586
M. Wt: 284.27 g/mol
InChI Key: YOOVTUPUBVHMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A ribonucleoside antibiotic synergist and adenosine deaminase inhibitor isolated from Nocardia interforma and Streptomyces kaniharaensis. It is proposed as an antineoplastic synergist and immunosuppressant.

Scientific Research Applications

Synthesis and Biological Evaluation

  • This compound, often referenced in the context of pentostatin, has been involved in various synthesis studies. For instance, research has explored the synthesis and biological evaluation of analogues of pentostatin, which include this compound (Showalter et al., 1983). These studies focus on its potential as an adenosine deaminase inhibitor, highlighting its significance in biochemical research.

Approaches to Synthesis

  • The compound has been a subject in studies related to the total synthesis of pentostatin, demonstrating various synthetic approaches to its ring system (Baker et al., 1983). These methods are crucial for understanding its chemical properties and potential pharmaceutical applications.

Radioactive Labeling

  • Research has also focused on the synthesis of radioactive variants of this compound, such as [8-3H]pentostatin. This is important for tracing and studying the biological pathways of such compounds in research settings (Putt et al., 1981).

Inhibition Studies

  • Studies have also been conducted on derivatives of this compound as inhibitors of various enzymes, such as adenosine deaminase and AMP deaminase. These studies are vital for understanding how these compounds can influence biological processes and potentially treat diseases (Hawkins et al., 1983).

Novel Compound Synthesis

  • Additionally, research has been done on the synthesis of novel compounds related to this chemical structure, exploring its potential in creating new pharmacological agents (Hoekstra & Press, 1993).

properties

IUPAC Name

2-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOVTUPUBVHMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50911591
Record name 3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol

CAS RN

11033-22-0
Record name 3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Reactant of Route 2
3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Reactant of Route 3
3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Reactant of Route 4
3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Reactant of Route 5
3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Reactant of Route 6
3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol

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